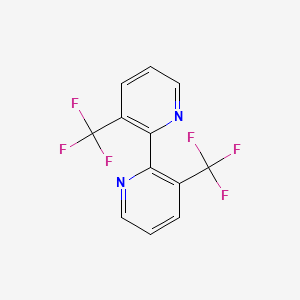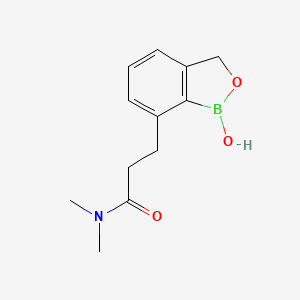
3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)-N,N-dimethyl-propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)-N,N-dimethyl-propanamide is a chemical compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique boron-containing heterocyclic structure, which imparts distinct chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)-N,N-dimethyl-propanamide typically involves the following steps:
Formation of the Benzoxaborole Core: The benzoxaborole core can be synthesized through a condensation reaction between an ortho-aminophenol and a boronic acid or boronic ester under acidic conditions.
Introduction of the Propanamide Moiety: The propanamide group can be introduced via an amide coupling reaction. This involves reacting the benzoxaborole core with N,N-dimethylpropanamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)-N,N-dimethyl-propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the benzoxaborole ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The amide group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of benzoxaborole ketones or aldehydes.
Reduction: Formation of benzoxaborole alcohols or amines.
Substitution: Introduction of various functional groups to the amide moiety.
科学研究应用
3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)-N,N-dimethyl-propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent, particularly against drug-resistant bacterial strains.
Materials Science: The compound’s unique boron-containing structure makes it a candidate for developing new materials with enhanced properties such as thermal stability and electronic conductivity.
Biological Studies: It is used in studies to understand the interaction of boron-containing compounds with biological macromolecules.
作用机制
The mechanism of action of 3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)-N,N-dimethyl-propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins that contain active sites capable of coordinating with the boron atom.
Pathways Involved: It can inhibit the activity of enzymes by forming stable complexes with their active sites, thereby disrupting essential biochemical pathways in microorganisms.
相似化合物的比较
Similar Compounds
- 3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)-1-propanamine
- (1-hydroxy-3H-2,1-benzoxaborol-7-yl)-trimethylsilane
- 3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoic acid
Uniqueness
3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)-N,N-dimethyl-propanamide stands out due to its specific amide functional group, which imparts unique chemical reactivity and biological activity compared to other benzoxaborole derivatives. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
属性
分子式 |
C12H16BNO3 |
|---|---|
分子量 |
233.07 g/mol |
IUPAC 名称 |
3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C12H16BNO3/c1-14(2)11(15)7-6-9-4-3-5-10-8-17-13(16)12(9)10/h3-5,16H,6-8H2,1-2H3 |
InChI 键 |
NZBMJTVLLUHQHE-UHFFFAOYSA-N |
规范 SMILES |
B1(C2=C(CO1)C=CC=C2CCC(=O)N(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


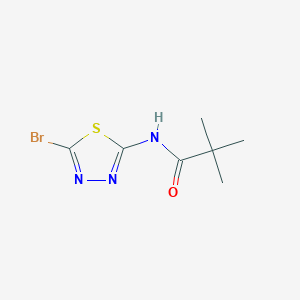
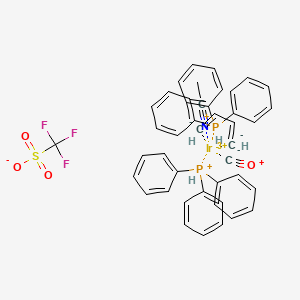
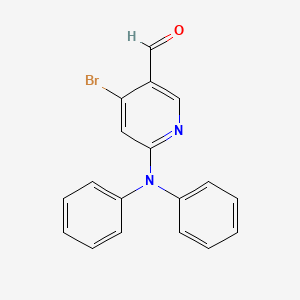
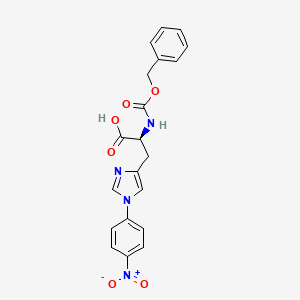

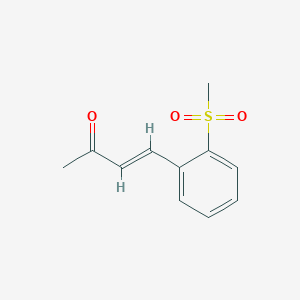
![6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B13133388.png)



copper](/img/structure/B13133436.png)

